REACTION_SMILES
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[C:12]([CH2:13][C:14](=[O:15])[CH3:16])(=[O:17])[O:18][CH2:19][CH3:20].[CH3:27][C:28](=[O:29])[OH:30].[NH2:1][c:2]1[cH:3][c:4]([O:10][CH3:11])[c:5]([O:8][CH3:9])[cH:6][cH:7]1.[cH:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[NH:1]([c:2]1[cH:3][c:4]([O:10][CH3:11])[c:5]([O:8][CH3:9])[cH:6][cH:7]1)[C:14](=[CH:13][C:12](=[O:17])[O:18][CH2:19][CH3:20])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C=C(C)Nc1ccc(OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |